![molecular formula C13H10Cl2O3S B2592899 Phenyl 4,5-dichloro-2-methylbenzenesulfonate CAS No. 1018157-54-4](/img/structure/B2592899.png)
Phenyl 4,5-dichloro-2-methylbenzenesulfonate
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Description
Phenyl 4,5-dichloro-2-methylbenzenesulfonate (PDCMBS) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis, particularly in the production of sulfonamides. PDCMBS is also known for its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Phenyl 4,5-dichloro-2-methylbenzenesulfonate serves as a valuable scaffold for designing novel drug candidates. Researchers can modify its structure to create derivatives with improved pharmacological properties. The compound’s aromatic ring and chlorine substituents contribute to its potential as an anticancer agent or other therapeutic agents .
Agrochemicals and Pesticides
The trifluoromethylpyridine moiety found in related compounds has applications in agrochemicals. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is an intermediate for synthesizing fluazifop, a widely used herbicide . Although not directly related to our compound, this highlights the broader utility of similar structures.
Carbonyl Source in Organic Synthesis
This compound can act as a mild and economic carbonyl source. It enables the selective synthesis of carbamates, symmetric ureas, and unsymmetrical ureas from amines under convenient conditions . This versatility makes it valuable in synthetic chemistry.
properties
IUPAC Name |
phenyl 4,5-dichloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUDUMYLXTXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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